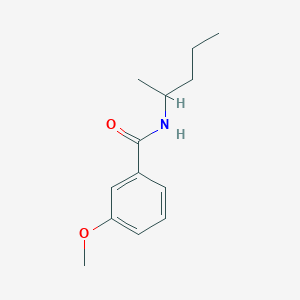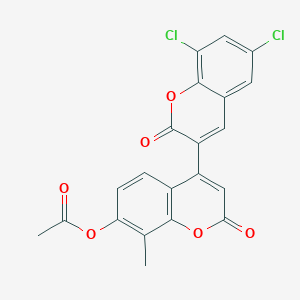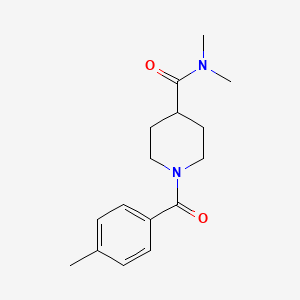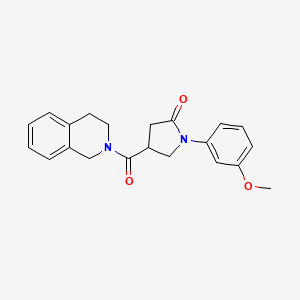![molecular formula C20H22N2O2 B11158741 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B11158741.png)
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole and benzyl alcohol.
Benzylation: The indole is benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Acetylation: The benzylated indole is then acetylated using acetic anhydride to form the corresponding acetamide.
Amidation: The final step involves the reaction of the acetamide with isopropylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques used in industrial production include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain proteins and enzymes, thereby modulating their activity. The pathways involved include:
Protein Binding: The compound binds to proteins through hydrogen bonding and hydrophobic interactions.
Enzyme Inhibition: It inhibits the activity of certain enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(benzyloxy)-1H-indol-1-yl]acetic acid
- 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide
- 2-(1H-indol-3-yl)acetic acid
Uniqueness
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide is unique due to its specific structural features, such as the presence of the benzyloxy group and the isopropylacetamide moiety
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(6-phenylmethoxyindol-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C20H22N2O2/c1-15(2)21-20(23)13-22-11-10-17-8-9-18(12-19(17)22)24-14-16-6-4-3-5-7-16/h3-12,15H,13-14H2,1-2H3,(H,21,23) |
InChI Key |
LSWCLNDVCHVJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butyl-9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11158658.png)
![methyl [(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11158663.png)
![N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-valine](/img/structure/B11158674.png)



![3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11158682.png)
![6-chloro-9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11158688.png)
![N~1~-(3,4-dimethoxyphenyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide](/img/structure/B11158691.png)
![N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11158697.png)
![methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11158716.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-leucinate](/img/structure/B11158723.png)

![4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11158732.png)
